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Compound of Interest
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Cat. No.: B11934297

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

R916562 is a potent, orally bioavailable small molecule that acts as a dual inhibitor of Axl
receptor tyrosine kinase (Axl) and vascular endothelial growth factor receptor 2 (VEGF-R2). By
targeting these two key signaling pathways, R916562 demonstrates significant anti-angiogenic
and anti-metastatic properties. Preclinical studies have highlighted its potential as a therapeutic
agent in various cancers, including breast and renal carcinoma, with efficacy comparable to
established multi-kinase inhibitors. This technical guide provides a comprehensive overview of
the chemical structure, physicochemical properties, mechanism of action, and preclinical data
associated with R916562. It is intended to serve as a valuable resource for researchers and
drug development professionals interested in the therapeutic potential of this promising dual-
target inhibitor.

Chemical Structure and Properties

R916562 is chemically identified as 4-(4,5-bis(4-chlorophenyl)-2-(2-isopropoxy-4-
methoxyphenyl)-4,5-dihydro-1H-imidazole-1-carbonyl)piperazin-2-one.[1] Its structure is
characterized by a central imidazole core substituted with two chlorophenyl groups, a methoxy-
isopropoxy-phenyl group, and a piperazinone-carbonyl moiety.

Table 1: Chemical Identifiers of R916562
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Identifier Value

4-[4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-
IUPAC Name propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-

carbonyl]piperazin-2-one

Molecular Formula C30H30CI2N404

CC(C)OC1=C(C=CC(=C1)0C)C2=NC(C(N2C(=
SMILES O)N3CCNC(=0)C3)C4=CC=C(C=C4)CI)C5=CC
=C(C=C5)Cl

Table 2: Predicted Physicochemical Properties of R916562

Property Predicted Value
Molecular Weight 597.5 g/mol

logP 5.8

Hydrogen Bond Donors 1

Hydrogen Bond Acceptors 7

Rotatable Bonds 6

Topological Polar Surface Area 87.8 A2

Note: The physicochemical properties listed above are predicted based on the chemical
structure of R916562 using computational models, as specific experimental data is not readily
available in the public domain.

Pharmacological Properties and Mechanism of
Action

R916562 is a potent inhibitor of both Axl and VEGF-R2 kinases, two critical mediators of tumor
progression, angiogenesis, and metastasis. The dual inhibition of these pathways is
hypothesized to have a synergistic anti-cancer effect.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b11934297?utm_src=pdf-body
https://www.benchchem.com/product/b11934297?utm_src=pdf-body
https://www.benchchem.com/product/b11934297?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11934297?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

« Axl Inhibition: The Axl receptor tyrosine kinase is overexpressed in numerous cancers and is
associated with poor prognosis. Its activation by its ligand, Gas6, promotes cell survival,
proliferation, migration, and invasion. By inhibiting Axl, R916562 can potentially block these
pro-tumaorigenic signals.

e VEGF-R2 Inhibition: VEGF-R2 is the primary receptor for VEGF-A, a key driver of
angiogenesis. The binding of VEGF-A to VEGF-R2 initiates a signaling cascade that leads to
the proliferation and migration of endothelial cells, resulting in the formation of new blood
vessels that supply tumors with essential nutrients and oxygen. Inhibition of VEGF-R2 by
R916562 directly curtails this process, leading to a reduction in tumor vascularization.

The combined blockade of Axl and VEGF-R2 signaling pathways by R916562 offers a multi-
pronged attack on tumor growth and dissemination, addressing both the tumor cells directly
and their supportive microenvironment.

Preclinical Efficacy

The anti-tumor activity of R916562 has been evaluated in preclinical models of breast and
renal cancer, demonstrating significant efficacy both in vitro and in vivo.

Table 3: Summary of In Vitro and In Vivo Efficacy of R916562

Experimental

Cancer Model ] Treatment Outcome
Setting
] 79% decrease in
Breast Cancer In vitro R916562
tumor growth
Mouse Tumor Oral administration of 69% inhibition of
Breast Cancer
Xenograft 85 mg/kg for 21 days tumor growth
Mouse Tumor Oral administration of 83% inhibition of
Breast Cancer
Xenograft 125 mg/kg for 21 days  tumor growth
] Mouse Tumor Oral administration of 80% inhibition of
Renal Carcinoma ) )
Xenograft 85 mg/kg angiogenesis

Experimental Protocols
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Detailed experimental protocols for the studies conducted with R916562 are not publicly
available. However, based on standard methodologies for similar compounds, the following
outlines general protocols for key experiments.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay is designed to determine the inhibitory activity of R916562 against Axl and VEGF-
R2 kinases.

Methodology:

» Reagents and Materials: Purified recombinant Axl and VEGF-R2 kinases, appropriate
kinase-specific peptide substrates, ATP, and the test compound (R916562).

o Assay Procedure:

o The kinase, substrate, and varying concentrations of R916562 are pre-incubated in a
suitable buffer.

o The kinase reaction is initiated by the addition of ATP.
o The reaction is allowed to proceed for a defined period at a specific temperature.

o The reaction is stopped, and the amount of phosphorylated substrate is quantified. This
can be achieved using various detection methods, such as radioactivity (if using 32P-ATP),
fluorescence, or luminescence-based assays that measure ATP consumption.

o Data Analysis: The percentage of kinase inhibition is calculated for each concentration of
R916562. The IC50 value, the concentration of the inhibitor required to reduce enzyme
activity by 50%, is then determined by plotting the percentage of inhibition against the
logarithm of the inhibitor concentration.

Tumor Xenograft Model (General Protocol)

This in vivo model is used to evaluate the anti-tumor efficacy of R916562 in a living organism.

Methodology:
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e Cell Culture: Human breast or renal carcinoma cells are cultured under standard conditions.

¢ Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent
rejection of the human tumor cells.

o Tumor Implantation: A specific number of cancer cells are suspended in a suitable medium
(e.g., Matrigel) and injected subcutaneously into the flank of the mice.

e Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is
measured regularly using calipers.

e Treatment: Once tumors reach a predetermined size, mice are randomized into control and
treatment groups. R916562 is administered orally at specified doses and schedules. The
control group receives the vehicle.

» Efficacy Evaluation: Tumor volumes are monitored throughout the treatment period. At the
end of the study, the percentage of tumor growth inhibition is calculated by comparing the
average tumor volume in the treated groups to the control group.

o Angiogenesis Assessment: To assess the effect on angiogenesis, tumors can be excised,
and the microvessel density can be quantified by immunohistochemical staining for
endothelial cell markers (e.g., CD31).

Signaling Pathway Visualization

The following diagram illustrates the proposed mechanism of action of R916562, highlighting
the dual inhibition of the Axl and VEGF-R2 signaling pathways.
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Caption: Dual inhibition of Axl and VEGF-R2 signaling pathways by R916562.
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R916562 is a novel dual inhibitor of Axl and VEGF-R2 with promising anti-cancer activity
demonstrated in preclinical models. Its ability to simultaneously target key drivers of tumor
growth, survival, and angiogenesis provides a strong rationale for its further development as a
cancer therapeutic. This technical guide summarizes the currently available information on
R916562, providing a foundation for researchers and clinicians interested in exploring its full
therapeutic potential. Further studies are warranted to elucidate its detailed pharmacological
profile and to translate its preclinical efficacy into clinical benefits for cancer patients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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